(1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine
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Overview
Description
(1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine is a chiral amine compound characterized by the presence of two phenyl groups and a pyrrolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the condensation of benzaldehyde with pyrrolidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Utilizing catalytic hydrogenation techniques to achieve high yields and purity.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.
Pathways Involved: It may modulate signaling pathways related to mood regulation and cognitive function.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine: A diastereomer with different stereochemistry.
(1S,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine: Another diastereomer with distinct properties.
(1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine: The enantiomer of the compound .
Uniqueness
(1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine is unique due to its specific stereochemistry, which can result in different pharmacological effects compared to its diastereomers and enantiomers.
Properties
IUPAC Name |
(1R,2R)-1,2-diphenyl-2-pyrrolidin-1-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c19-17(15-9-3-1-4-10-15)18(20-13-7-8-14-20)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMFIMXQOJYJRC-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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